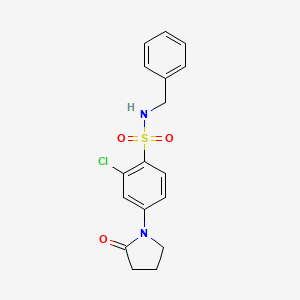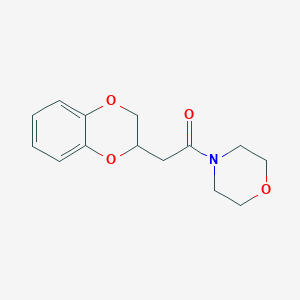
N-phenyl-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-3-(1H-tetrazol-1-yl)propanamide is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound features a phenyl group attached to a propanamide chain, which is further linked to a tetrazole ring. This unique structure endows the compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Propanamide Chain: The propanamide chain is introduced through a nucleophilic substitution reaction.
Introduction of the Phenyl Group: The phenyl group is attached via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
N-phenyl-3-(1H-tetrazol-1-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as xanthine oxidase, which is involved in the production of uric acid.
Receptor Binding: The tetrazole ring facilitates binding to receptors through hydrogen bonding and electrostatic interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its xanthine oxidase inhibitory activity.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Exhibits similar enzyme inhibitory properties.
Uniqueness
N-phenyl-3-(1H-tetrazol-1-yl)propanamide stands out due to its unique combination of a phenyl group, propanamide chain, and tetrazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16) |
InChI Key |
AQGIEQFITJCJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-diamino-2-[(4-chlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11069053.png)

![{[6-Amino-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11069065.png)
![5-(2-Chloro-6-fluorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11069070.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-(methylsulfanyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B11069080.png)
![N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11069084.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)
![Benzenesulfonamide, 4-(2-oxo-1-pyrrolidinyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B11069103.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069107.png)
![5-(pyridin-3-yl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11069111.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11069119.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11069129.png)
